Salivaricin B -

Salivaricin B

Catalog Number: EVT-244525
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Salivaricin B is a natural product found in Streptococcus salivarius with data available.
Overview

Salivaricin B is a lantibiotic peptide produced by certain strains of Streptococcus salivarius, particularly strain K12. It belongs to a class of antimicrobial peptides known for their ability to inhibit the growth of Gram-positive bacteria. Salivaricin B is notable for its bactericidal properties and potential applications in food preservation and therapeutic settings.

Source

Salivaricin B is primarily sourced from Streptococcus salivarius, a bacterium commonly found in the human oral cavity and gastrointestinal tract. This bacterium is recognized for its role in maintaining oral health and its capacity to produce various bacteriocins, including salivaricin A2 and B, which exhibit antagonistic activity against pathogenic bacteria.

Classification

Salivaricin B is classified as a lantibiotic, a type of ribosomally synthesized antimicrobial peptide that undergoes post-translational modifications, including the formation of lanthionine residues. These modifications contribute to the peptide's stability and activity against target microorganisms.

Synthesis Analysis

Methods

The biosynthesis of salivaricin B involves the expression of three key genes: sboA, sboM, and sboT. The gene sboA encodes a precursor peptide, while sboM functions as a bifunctional modification enzyme that catalyzes dehydration and cyclization processes. The sboT gene encodes a membrane transporter that facilitates the release of the mature peptide from the producer cell.

Technical Details

In vitro synthesis of salivaricin B can be achieved through cell-free systems using extracts from engineered bacterial strains. Techniques such as matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to analyze the synthesized peptides and confirm their identity and purity. For example, the deletion of specific protease genes in Escherichia coli has been shown to enhance the yield of salivaricin B by reducing non-specific degradation during synthesis .

Molecular Structure Analysis

Structure

Salivaricin B has a molecular weight of approximately 2732 Da, characterized by its unique sequence that includes several lanthionine residues, which are critical for its antibacterial activity. The exact mass spectrum analysis reveals distinct peaks corresponding to salivaricin B, confirming its structural integrity after synthesis .

Data

The structural analysis indicates that salivaricin B contains specific amino acid sequences that contribute to its function as an antimicrobial agent. The presence of lanthionine residues is particularly significant, as they enhance the peptide's stability against proteolytic degradation.

Chemical Reactions Analysis

Reactions

Salivaricin B undergoes various chemical reactions during its biosynthesis, primarily involving dehydration and cyclization mediated by the enzyme encoded by sboM. These reactions are crucial for converting the linear precursor peptide into its active form.

Technical Details

The enzymatic modification processes are characterized by specific reaction conditions that favor the formation of cyclic structures, which are essential for the biological activity of lantibiotics. The use of site-directed mutagenesis has also been explored to enhance the properties of salivaricin B by altering specific amino acids within its sequence .

Mechanism of Action

Process

Salivaricin B exerts its antibacterial effects primarily through membrane permeabilization in susceptible Gram-positive bacteria. It interacts with bacterial cell membranes, leading to pore formation that disrupts membrane integrity and results in cell lysis.

Data

Studies utilizing fluorescence assays have demonstrated that salivaricin B can penetrate bacterial membranes, allowing dyes like SYTOX Green to enter cells with compromised membranes, indicating successful pore formation . The minimal inhibitory concentration values for salivaricin B vary among different bacterial strains, highlighting its strain-dependent activity.

Physical and Chemical Properties Analysis

Physical Properties

Salivaricin B is a heat-stable compound that retains biological activity across a wide pH range (2 to 10). Its stability under extreme conditions makes it suitable for various applications in food preservation and therapeutic formulations .

Chemical Properties

The chemical properties of salivaricin B include its solubility in aqueous solutions and resistance to degradation by common proteases. This stability is attributed to its unique structural features, including multiple disulfide bonds formed through lanthionine residues.

Applications

Scientific Uses

Salivaricin B has potential applications in several fields:

  • Food Preservation: Its antimicrobial properties can be harnessed to inhibit spoilage organisms in food products.
  • Therapeutic Applications: Due to its effectiveness against pathogenic bacteria, salivaricin B may be explored as a novel therapeutic agent for treating infections caused by antibiotic-resistant strains.
  • Biotechnology: The peptide's biosynthesis pathways can be utilized in synthetic biology for producing modified variants with enhanced properties.

Research continues into optimizing production methods and exploring new applications for salivaricin B, emphasizing its significance as a valuable antimicrobial agent in both clinical and industrial settings .

Introduction to Salivaricin B as a Lantibiotic

Classification Within the Type AII Lantibiotic Group

Salivaricin B is classified as a type AII lantibiotic within the broader category of type A lantibiotics. This classification is based on several distinctive structural and biosynthetic characteristics:

  • Ring Topology: Salivaricin B exhibits a characteristic ring structure featuring an unbridged N-terminal extremity and a globular C-terminal region formed by three intertwined thioether rings. This topology aligns it with the lacticin 481 group rather than the elongated, linear structure of type AI lantibiotics like nisin [1] [4] [6].

  • Biosynthetic Machinery: Unlike type AI lantibiotics that require two separate enzymes (LanB dehydratase and LanC cyclase) for post-translational modifications, Salivaricin B is synthesized by a single bifunctional enzyme (LanM) that catalyzes both dehydration and cyclization reactions. This biosynthetic pathway is a hallmark of type AII lantibiotics [6] [8].

  • Conserved Lipid II Binding Motif: Despite its AII classification, Salivaricin B contains a mersacidin-like lipid II binding motif typically associated with type B lantibiotics. This structural feature enables its interaction with the essential cell wall precursor lipid II, though through a mechanism distinct from pore-forming type AI lantibiotics [1] [6].

Table 1: Comparative Features of Salivaricin B and Other Lantibiotics

CharacteristicSalivaricin B (Type AII)Nisin (Type AI)Mersacidin (Type B)
Primary Structure25 amino acids34 amino acids20 amino acids
Ring TopologyUnbridged N-terminus, globular C-terminusElongated, linearCompact, globular
Key MotifMersacidin-like lipid II bindingNisin-like lipid II binding/pore formationLipid II binding
MIC RangeMicromolar (e.g., 540–4320 nM)Nanomolar (e.g., 39–617.5 nM)Micromolar
Primary MechanismInhibits cell wall biosynthesisPore formation & cell wall inhibitionInhibits cell wall biosynthesis

Ecological Significance in Streptococcus salivarius Colonization

Salivaricin B plays a crucial role in the ecology of Streptococcus salivarius within the human oropharyngeal tract, particularly during the establishment of microbial communities:

  • Competitive Colonization Advantage: As one of the first colonizers of the neonatal oral mucosa within hours of birth, S. salivarius utilizes Salivaricin B to inhibit competing Gram-positive bacteria. Production of this lantibiotic provides a selective ecological advantage by creating a microenvironment conducive to the producer strain's persistence [1] [8].

  • Broad Inhibitory Spectrum: Salivaricin B exhibits a remarkably broad spectrum of activity against all nine standard indicator strains used in the streptococcal bacteriocin Production (P)-typing system. This includes significant activity against potential pathogens such as Streptococcus pyogenes (MIC = 2160 nM), Micrococcus luteus (MIC = 540 nM), and various other streptococcal species, making it a key factor in modulating the oral microbiota composition [1] [2] [4].

Table 2: Antimicrobial Spectrum of Salivaricin B Against Gram-Positive Indicators

Bacterial StrainSalivaricin B MIC (nM)IC₅₀ (nM)Nisin A MIC (nM)
Micrococcus luteus ATCC10240540269.5 ± 41.3312.5
Streptococcus pyogenes ATCC1234421601435.5 ± 326617.5
Lactococcus lactis HP1080407 ± 3439
Streptococcus pneumoniae ATCC63012160810.2 ± 45.3154.3
Corynebacterium spp. GH17269140.6 ± 7.139
  • Pathogen Exclusion: Salivaricin B demonstrates potent bactericidal activity against S. pyogenes, with time-kill assays showing >40% killing within 30 minutes and >90% elimination within 3 hours at 10× MIC concentrations. This rapid killing action contributes to the exclusion of this pharyngeal pathogen from the ecological niche occupied by S. salivarius [1] [4] [10].

  • Interspecies Signaling: Beyond direct inhibition, Salivaricin B and other salivaricins participate in complex quorum-sensing networks. These signaling systems modulate gene expression across streptococcal species, potentially influencing microbial population dynamics in the oral cavity. The close genetic relationship between Salivaricin B and other salivaricins (particularly Salivaricin A2) suggests coordinated ecological functions [3] [8] [10].

Historical Context of Discovery and Early Characterization

The discovery and elucidation of Salivaricin B's properties represent significant milestones in bacteriocin research:

  • Initial Discovery: Salivaricin B was first reported in 2006 as a co-produced lantibiotic alongside Salivaricin A2 in the probiotic strain Streptococcus salivarius K12. This discovery was particularly notable as it represented the first documented case of a single streptococcus strain producing two distinct lantibiotics simultaneously. The identification occurred during investigations of the strongly inhibitory P type 777 strains of S. salivarius [2] [4].

  • Genetic Characterization: Early genetic studies revealed that the salivaricin B locus (sbo) is located on a 190-kb megaplasmid (pSsal-K12) in close proximity to the salivaricin A2 locus, separated by fewer than 10 kb. This genetic arrangement was found in 13 of 19 Salivaricin B-positive S. salivarius strains examined, suggesting a conserved genetic organization for dual lantibiotic production [2].

  • Purification and Structural Analysis: Initial purification of Salivaricin B employed a multi-step chromatographic process including freeze-thaw extraction, hydrophobic interaction chromatography, and final purification via C18 reversed-phase HPLC. The peptide was separated from Salivaricin A2 at a retention time of 55 minutes (compared to 50 minutes for SalA2). High-resolution MALDI-TOF mass spectrometry confirmed its molecular mass (2732.3867 Da exact mass) and established its identity as a novel lantibiotic [1] [4].

  • Early Functional Insights: Initial characterization studies demonstrated Salivaricin B's unusual concentration requirements, with activity in the micromolar range (1080–4320 nM for most streptococci) contrasting sharply with the nanomolar efficacy of nisin. Early mode-of-action studies also suggested it lacked pore-forming activity—a finding that distinguished it from type AI lantibiotics and prompted further investigation into its unique mechanism targeting cell wall biosynthesis [1] [4] [6].

Table 3: Historical Timeline of Salivaricin B Research

YearMilestoneSignificance
2006Initial discovery in S. salivarius K12Identification as a novel lantibiotic co-produced with SalA2
2007Genetic locus characterizationMapping of sbo genes to a 190-kb megaplasmid adjacent to SalA2 locus
2011Structural confirmationHigh-resolution MALDI-TOF MS analysis confirming molecular mass
2016Mode of action elucidationDemonstration of cell wall biosynthesis inhibition (not pore formation)
2024Biosynthetic gene miningIdentification of novel Salivaricin variants through genomic approaches

The subsequent elucidation of Salivaricin B's mode of action in 2016 represented a paradigm shift in understanding type AII lantibiotics. Research demonstrated conclusively that despite containing a lipid II binding motif, it did not form pores or dissipate membrane potential like nisin. Instead, it inhibited cell wall biosynthesis by causing accumulation of the soluble cell wall precursor UDP-MurNAc-pentapeptide and inducing morphological abnormalities including reduced cell wall thickness and aberrant septum formation in treated cells [1] [4]. This distinctive mechanism, combined with its ecological significance in microbial competition, positions Salivaricin B as both a fascinating subject for fundamental research and a promising template for novel antimicrobial development.

Properties

Product Name

Salivaricin B

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.